molecular formula C15H23NO B13344629 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13344629
M. Wt: 233.35 g/mol
InChI Key: FMARDWZRURMVKZ-UHFFFAOYSA-N
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Description

1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and an aminomethyl group attached to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The reaction begins with the formation of the aminomethyl intermediate. This can be achieved by reacting 3,5-dimethylphenylamine with formaldehyde under acidic conditions to form the corresponding aminomethyl derivative.

    Cyclohexanone Reaction: The aminomethyl intermediate is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

  • 1-(((3,4-Dimethylphenyl)amino)methyl)cyclohexan-1-ol
  • 1-(((3,5-Dimethylphenyl)amino)methyl)cycloheptan-1-ol

Comparison:

  • Structural Differences: The position and number of methyl groups on the phenyl ring and the size of the cycloalkane ring can influence the compound’s chemical properties and reactivity.
  • Unique Properties: 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both hydroxyl and aminomethyl groups, which contribute to its distinct reactivity and potential applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[(3,5-dimethylanilino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-12-8-13(2)10-14(9-12)16-11-15(17)6-4-3-5-7-15/h8-10,16-17H,3-7,11H2,1-2H3

InChI Key

FMARDWZRURMVKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCC2(CCCCC2)O)C

Origin of Product

United States

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